3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione
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Overview
Description
3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, a methylbenzoyl group, and a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione involves multiple steps. One of the key intermediates in the synthesis is 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. The preparation method for this intermediate includes dissolving 2-(2-fluorobenzoyl) malononitrile in a solvent, adding a metal catalyst and glacial acetic acid, and performing a series of reduction reactions .
Industrial Production Methods
The industrial production of this compound would likely involve optimizing the synthetic route to ensure high yield and purity while minimizing waste and environmental impact. This could include the use of one-pot synthesis methods to avoid the separation of intermediates and reduce the generation of waste .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving fluorophenyl groups.
Medicine: Potential use in drug development due to its unique structure and functional groups.
Industry: Use in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the hydroxy and carbonyl groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl-containing molecules and pyrrole derivatives. Examples include:
- 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde
- 4-hydroxy-2-quinolones
Uniqueness
What sets 3-[2-(2-fluorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-1lambda6-thiolane-1,1-dione apart is its combination of functional groups and the presence of a thiolane ring. This unique structure provides distinct chemical and biological properties that can be leveraged in various applications .
Properties
Molecular Formula |
C22H20FNO5S |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(4E)-1-(1,1-dioxothiolan-3-yl)-5-(2-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20FNO5S/c1-13-6-8-14(9-7-13)20(25)18-19(16-4-2-3-5-17(16)23)24(22(27)21(18)26)15-10-11-30(28,29)12-15/h2-9,15,19,25H,10-12H2,1H3/b20-18+ |
InChI Key |
QUDONPIHKNONKD-CZIZESTLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3CCS(=O)(=O)C3)C4=CC=CC=C4F)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3CCS(=O)(=O)C3)C4=CC=CC=C4F)O |
Origin of Product |
United States |
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